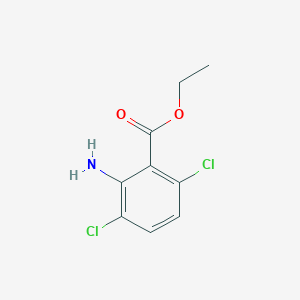

Ethyl 2-amino-3,6-dichlorobenzoate

Description

Ethyl 2-amino-3,6-dichlorobenzoate (CAS: 1183546-09-9) is an aromatic ester derivative with the molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol. Structurally, it features:

- An ethyl ester group at the carboxylate position.

- A primary amino (-NH₂) substituent at the 2-position.

- Chlorine atoms at the 3- and 6-positions of the benzene ring.

This compound is primarily utilized as a pharmaceutical intermediate, playing a critical role in synthesizing bioactive molecules due to its reactive amino and halogenated sites . Its ester group enhances lipophilicity, improving solubility in organic solvents, which is advantageous in multi-step synthetic routes .

Properties

Molecular Formula |

C9H9Cl2NO2 |

|---|---|

Molecular Weight |

234.08 g/mol |

IUPAC Name |

ethyl 2-amino-3,6-dichlorobenzoate |

InChI |

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2,12H2,1H3 |

InChI Key |

ILOKBOPMDJNYEB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1N)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3,6-dichlorobenzoate typically involves the esterification of 2-amino-3,6-dichlorobenzoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester . The reaction can be represented as follows:

2-amino-3,6-dichlorobenzoic acid+ethanolcatalystEthyl 2-amino-3,6-dichlorobenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3,6-dichlorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, or reduced to form corresponding amines.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include nitro derivatives or reduced amines.

Hydrolysis: The major products are 2-amino-3,6-dichlorobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 2-amino-3,6-dichlorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition and protein binding.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3,6-dichlorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The table below compares ethyl 2-amino-3,6-dichlorobenzoate with key analogs:

| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Molecular Weight | Key Applications |

|---|---|---|---|---|---|

| This compound | 1183546-09-9 | C₁₀H₁₂ClNO₂ | 2-NH₂, 3-Cl, 6-Cl | 213.66 | Pharmaceutical intermediates |

| Ethyl 2,6-dichloro-3-nitrobenzoate | 1807181-36-7 | C₉H₇Cl₂NO₄ | 3-NO₂, 2-Cl, 6-Cl | 264.06 | Precursor for agrochemicals |

| 2-Amino-3,5-dibromobenzamide | Not provided | C₇H₆Br₂N₂O | 2-NH₂, 3-Br, 5-Br | 307.94 | Bisquinazolinone synthesis |

| 3,5-Dichlorobenzoic acid | 51-36-5 | C₇H₄Cl₂O₂ | 3-Cl, 5-Cl, COOH | 191.01 | Herbicide intermediate |

Key Observations:

Substituent Influence: The amino group in this compound enables nucleophilic reactions (e.g., amidation, diazotization), distinguishing it from the nitro-substituted analog (CAS: 1807181-36-7), which is electron-deficient and more suited for electrophilic substitutions . Halogen Positioning: Chlorine at the 3- and 6-positions (meta and para to the ester) reduces steric hindrance compared to bulkier bromine in 2-amino-3,5-dibromobenzamide, facilitating regioselective coupling reactions .

Functional Group Impact: Ester vs. Amide/Carboxylic Acid: The ethyl ester in the target compound enhances solubility in non-polar solvents compared to 3,5-dichlorobenzoic acid (polar, acidic) or 2-amino-3,5-dibromobenzamide (amide, hydrogen-bonding) .

Physicochemical Properties

| Property | This compound | Ethyl 2,6-dichloro-3-nitrobenzoate | 3,5-Dichlorobenzoic acid |

|---|---|---|---|

| Solubility in DMSO | High | Moderate | Low |

| Melting Point (°C) | Not reported | 98–102 | 188–190 |

| LogP (Lipophilicity) | ~2.8 | ~3.1 | ~2.2 |

Research Findings and Industrial Relevance

- Pharmaceutical Synthesis: this compound is a key intermediate in antihypertensive agents, leveraging its amino group for selective functionalization .

- Agrochemicals : Nitro-substituted analogs (e.g., ethyl 2,6-dichloro-3-nitrobenzoate) are precursors to herbicides, where the nitro group stabilizes radical intermediates .

- Limitations : The compound’s sensitivity to strong bases (due to the ester) restricts its use in high-pH environments, unlike amide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.